Hydrophobicity (Log P) Differentiation: Enhanced Lipophilicity vs. 2,4-Dimethylpyrrole
3-Ethyl-2,4-dimethyl-1H-pyrrole exhibits significantly higher lipophilicity than its precursor analog, 2,4-dimethylpyrrole. This is a critical determinant of solubility, cellular permeability, and aggregation behavior in derived BODIPY dyes. The calculated octanol-water partition coefficient (Log P) for the target compound is 2.166, which is substantially higher than the Log P of ~1.0-1.2 estimated for 2,4-dimethylpyrrole [1][2].
| Evidence Dimension | Calculated Lipophilicity (Log P) |
|---|---|
| Target Compound Data | 2.166 |
| Comparator Or Baseline | 2,4-Dimethylpyrrole (CAS 625-82-1): ~1.0-1.2 (estimated) |
| Quantified Difference | ΔLog P ≈ +0.9 to +1.2 (over 2-fold increase in partition coefficient) |
| Conditions | Computational prediction (ALOGPS or similar in silico method) |
Why This Matters
Higher Log P indicates improved solubility in non-polar media and enhanced membrane permeability, which is essential for designing BODIPY probes intended for intracellular or lipid bilayer applications.
- [1] SpringerMaterials. 3-ethyl-2,4-dimethyl-1H-pyrrole Substance Profile. Calculated Log P: 2.166. View Source
- [2] PubChem. 2,4-Dimethylpyrrole (CID 137131). Computed Properties: XLogP3-AA 1.2. View Source
